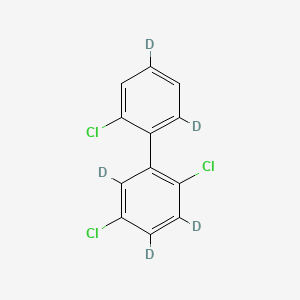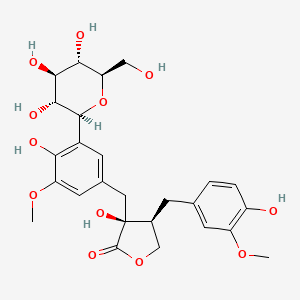
Xanthine oxidoreductase-IN-5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Xanthine oxidoreductase-IN-5 is a synthetic inhibitor of the enzyme xanthine oxidoreductase. This enzyme plays a crucial role in the catabolism of purine nucleic acids, catalyzing the oxidative hydroxylation of hypoxanthine and xanthine to generate uric acid . The inhibition of xanthine oxidoreductase is significant in the treatment of conditions such as gout and hyperuricemia, which are characterized by elevated levels of uric acid in the blood .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Xanthine oxidoreductase-IN-5 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The specific synthetic routes and reaction conditions are proprietary and vary depending on the desired purity and yield of the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography .
化学反応の分析
Types of Reactions: Xanthine oxidoreductase-IN-5 primarily undergoes oxidation and reduction reactions due to its interaction with the enzyme xanthine oxidoreductase. It may also participate in substitution reactions depending on the presence of specific functional groups .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include oxidizing agents, reducing agents, and various catalysts. Reaction conditions often involve controlled temperatures, pH levels, and solvent systems to ensure optimal reactivity and selectivity .
Major Products: The major products formed from the reactions involving this compound are typically the result of its inhibitory action on xanthine oxidoreductase, leading to reduced levels of uric acid and other related metabolites .
科学的研究の応用
Xanthine oxidoreductase-IN-5 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
作用機序
Xanthine oxidoreductase-IN-5 exerts its effects by binding to the active site of the enzyme xanthine oxidoreductase, thereby inhibiting its activity. This inhibition prevents the conversion of hypoxanthine and xanthine to uric acid, leading to decreased levels of uric acid in the blood . The molecular targets and pathways involved include the enzyme’s active site and the associated redox reactions that facilitate the production of uric acid .
類似化合物との比較
- Allopurinol
- Febuxostat
- Topiroxostat
Comparison: Xanthine oxidoreductase-IN-5 is unique in its specific binding affinity and inhibitory potency compared to other xanthine oxidoreductase inhibitors. While allopurinol, febuxostat, and topiroxostat are well-known inhibitors, this compound offers potential advantages in terms of reduced side effects and improved efficacy .
特性
分子式 |
C17H17N5O2 |
|---|---|
分子量 |
323.35 g/mol |
IUPAC名 |
N-(4-propan-2-yloxyphenyl)-4-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C17H17N5O2/c1-11(2)24-15-9-7-14(8-10-15)18-17(23)13-5-3-12(4-6-13)16-19-21-22-20-16/h3-11H,1-2H3,(H,18,23)(H,19,20,21,22) |
InChIキー |
OTVAJNZWRVQKOM-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=NNN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(2-morpholin-4-ylethoxy)phenyl]-N-(1,3-thiazol-2-yl)-1H-benzimidazole-4-carboxamide](/img/structure/B12392044.png)



![[9-(4-chloro-3-ethoxyphenyl)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-7-yl]-[(2R,4S)-1-(4-chlorophenyl)-4-hydroxypyrrolidin-2-yl]methanone](/img/structure/B12392076.png)



![(3R,4S)-1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-3-fluoro-4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine](/img/structure/B12392093.png)


![N-[5-[7-[(4-tert-butylpiperazin-1-yl)methyl]-6-methyl-2-morpholin-4-ylthieno[3,2-d]pyrimidin-4-yl]-2-methoxypyridin-3-yl]methanesulfonamide](/img/structure/B12392102.png)

